molecular formula C12H11BrN2O3 B1418670 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide CAS No. 1158774-34-5

3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide

Cat. No.: B1418670
CAS No.: 1158774-34-5
M. Wt: 311.13 g/mol
InChI Key: PRGRUNRSXXWMOD-UHFFFAOYSA-N
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Description

3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a nitrobenzyl group attached to the pyridine ring through an ether linkage. This compound is often used in various chemical reactions and has applications in scientific research.

Safety and Hazards

The safety data sheet for a related compound, “Pyridine hydrobromide”, indicates that it is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide typically involves the reaction of 4-nitrobenzyl bromide with 3-hydroxypyridine in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 3-[(4-Aminobenzyl)oxy]pyridine.

    Substitution: 3-[(4-Nitrobenzyl)oxy]pyridine derivatives with different substituents.

    Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The pyridine ring can also participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide is unique due to its combination of a nitrobenzyl group and a pyridine ring connected through an ether linkage. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

3-[(4-nitrophenyl)methoxy]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3.BrH/c15-14(16)11-5-3-10(4-6-11)9-17-12-2-1-7-13-8-12;/h1-8H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGRUNRSXXWMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCC2=CC=C(C=C2)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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